Beta-Amyloid (12-20) is a peptide fragment derived from the larger amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer’s disease. This specific fragment, consisting of amino acids 12 to 20, plays a crucial role in the aggregation processes that lead to amyloid plaque formation in the brains of affected individuals. Understanding this compound involves examining its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
Beta-Amyloid is primarily generated from the proteolytic cleavage of the amyloid precursor protein. This protein undergoes sequential enzymatic processing by beta-secretase and gamma-secretase, leading to the formation of various amyloid-beta peptides, including the 40-amino-acid (Aβ40) and 42-amino-acid (Aβ42) forms. The fragment (12-20) is particularly significant as it encompasses critical regions that influence aggregation and neurotoxicity associated with Alzheimer’s disease .
Beta-Amyloid (12-20) can be classified as a neurotoxic peptide and an aggregation-prone fragment. It is part of a larger family of amyloid-beta peptides that are categorized based on their length and structural properties. The classification is essential for understanding its role in neurodegenerative diseases.
The synthesis of Beta-Amyloid (12-20) has evolved over the years, with various methods being developed to overcome challenges related to its aggregation propensity during synthesis. Commonly used techniques include:
The synthesis often employs a double linker system to enhance solubility and chromatographic resolution. For instance, using a lysine-based cationic tag can significantly improve yield and purity by mitigating aggregation during purification processes . The final product is typically characterized using techniques such as mass spectrometry and circular dichroism spectroscopy to confirm identity and assess structural properties.
The molecular structure of Beta-Amyloid (12-20) consists of a sequence of amino acids that can adopt various conformations depending on environmental conditions. It is known to exhibit both alpha-helical and beta-sheet structures under different conditions, which are crucial for its aggregation behavior .
Structural studies using nuclear magnetic resonance spectroscopy have indicated that the fragment may adopt a predominantly unstructured conformation in solution but can transition into more stable structures conducive to aggregation when exposed to specific conditions .
Beta-Amyloid (12-20) participates in several chemical reactions that lead to its aggregation into oligomers and fibrils. Key reactions include:
The kinetics of these reactions can be studied using thioflavin T assays, which quantify fibril formation by measuring fluorescence changes as aggregates form .
The mechanism by which Beta-Amyloid (12-20) exerts its effects involves several pathways:
Studies have shown that oligomeric forms of amyloid-beta are particularly toxic compared to fibrillar forms, indicating that smaller aggregates may play a more significant role in early Alzheimer’s pathology .
Beta-Amyloid (12-20) is typically a white powder when synthesized. It is soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in aqueous solutions due to its hydrophobic nature.
The peptide has a high tendency to aggregate under physiological conditions, influenced by factors such as pH, temperature, and ionic strength. Its stability can be affected by these environmental conditions as well as by post-translational modifications .
Beta-Amyloid (12-20) serves several important roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3